Perfluoroheptanoic anhydride

Vue d'ensemble

Description

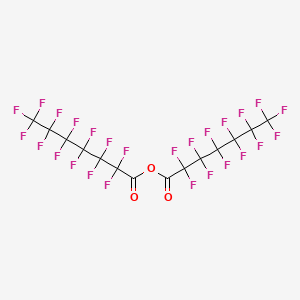

Perfluoroheptanoic anhydride is a chemical compound with the molecular formula C14F26O3. It is a derivative of perfluoroheptanoic acid, where two molecules of the acid are condensed to form the anhydride. This compound is part of the larger class of per- and polyfluoroalkyl substances, known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluoroheptanoic anhydride can be synthesized through the dehydration of perfluoroheptanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Perfluoroheptanoic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form perfluoroheptanoic acid.

Alcoholysis: Reacts with alcohols to form esters of perfluoroheptanoic acid.

Aminolysis: Reacts with amines to form amides of perfluoroheptanoic acid.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.

Aminolysis: Conducted with primary or secondary amines under mild heating.

Major Products:

Hydrolysis: Perfluoroheptanoic acid.

Alcoholysis: Perfluoroheptanoate esters.

Aminolysis: Perfluoroheptanoamide derivatives.

Applications De Recherche Scientifique

Toxicological Studies and Human Health Implications

Research has indicated that PFHPA and related compounds can induce systemic toxicity. A study demonstrated that dermal exposure to PFHpA resulted in significant alterations in liver weight and histopathological changes, suggesting potential hepatotoxicity . Furthermore, gene expression analyses revealed disruptions in metabolic pathways associated with liver function and inflammation, implicating PFHPA in adverse health effects .

Key Findings from Toxicological Research

- Liver Effects : Studies showed increased liver weight and changes in serum chemistry following exposure to PFHpA, indicating potential liver damage .

- Absorption and Metabolism : PFHpA is rapidly absorbed through the skin, with significant detection levels in serum and urine following exposure . The elimination half-life of PFHpA in humans is notably longer than shorter-chain PFCAs but shorter than longer-chain variants like PFOA .

- Comparative Toxicity : Research suggests that while PFHPA has a shorter half-life compared to legacy PFAS like PFOA, its potential for systemic toxicity remains a concern .

Environmental Applications

PFHPA's stability also raises concerns regarding environmental persistence. Its accumulation in soil and water systems has been documented, leading to investigations into its environmental impact. Case studies have highlighted the presence of PFAS compounds, including PFHpA, in groundwater near industrial sites . This necessitates ongoing monitoring and regulation to mitigate risks associated with environmental contamination.

Data Summary Table

Mécanisme D'action

The mechanism of action of perfluoroheptanoic anhydride involves its ability to react with nucleophiles such as water, alcohols, and amines. The compound’s high electronegativity and strong carbon-fluorine bonds make it highly reactive towards these nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the nucleophile and the reaction conditions.

Comparaison Avec Des Composés Similaires

- Perfluorohexanoic anhydride

- Perfluorooctanoic anhydride

- Perfluorononanoic anhydride

Comparison: Perfluoroheptanoic anhydride is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter and longer chain analogs. For instance, it has a higher boiling point and greater hydrophobicity than perfluorohexanoic anhydride but lower than perfluorooctanoic anhydride. These differences make it suitable for specific applications where a balance between stability and reactivity is required.

Activité Biologique

Perfluoroheptanoic anhydride (PFHA) is a member of the perfluoroalkyl substances (PFAS) family, which has garnered attention due to its unique chemical properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with PFHA, including relevant case studies, research findings, and data tables.

Overview of this compound

PFHA is derived from perfluoroheptanoic acid (PFHpA) and exhibits similar properties, including high stability and resistance to degradation. PFAS compounds are known for their amphipathic nature, which contributes to their widespread use in industrial applications but also raises concerns regarding environmental persistence and biological impact.

Acute Toxicity

Research indicates that PFHA has low acute biological activity. Studies have shown minimal effects on cell viability and proliferation in various in vitro models. For instance, PFHpA did not significantly induce hepatotoxicity at lower doses in rat models, suggesting a threshold for biological effects that may vary with exposure concentration and duration .

Hepatic Effects

PFHA's effects on liver function have been extensively studied:

- Hepatomegaly : In animal studies, PFHpA administration resulted in hepatomegaly, with increased liver weight observed at doses exceeding 50 mg/kg in male mice . The induction of peroxisomal beta-oxidation was noted, indicating potential metabolic disturbances.

- Lipid Metabolism : A study utilizing HepaRG cells demonstrated that PFHA could influence triglyceride accumulation and hepatic gene expression related to lipid metabolism . The concentration-response relationship indicated that higher concentrations led to significant alterations in lipid homeostasis.

Endocrine Disruption

PFAS compounds, including PFHA, have been implicated in endocrine disruption. Research highlights the potential for PFHA to interfere with hormone secretion and reproductive functions. For example:

- Thyroid Function : In vitro studies showed that exposure to PFAS could disrupt thyroid cell proliferation and hormone synthesis . This disruption may contribute to broader reproductive health issues observed in epidemiological studies.

- Reproductive Toxicity : Evidence suggests that both long- and short-chain PFAS affect reproductive tissues through endocrine pathways, potentially leading to adverse health outcomes such as reduced fecundity .

Environmental Impact

A significant case study involving PFAS remediation highlighted the effectiveness of PlumeStop in immobilizing contaminants like PFOA and PFOS. This study demonstrated that a single application could significantly reduce contaminant concentrations over extended periods, emphasizing the importance of effective remediation strategies for PFAS-contaminated sites .

Data Tables

| Study | Findings | Doses Tested | Effects Observed |

|---|---|---|---|

| Kudo et al. (2006) | Induction of hepatomegaly | >50 mg/kg | Increased liver weight |

| Goecke-Flora & Reo (1996) | No increase in FAO activity | 150 mg/kg | No significant hepatic changes |

| Fujii et al. (2015) | Rapid urinary elimination | Various doses | High clearance rates |

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F26O3/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1(41)43-2(42)4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZSYHMBYNCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379822 | |

| Record name | Perfluoroheptanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78225-99-7 | |

| Record name | Perfluoroheptanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.